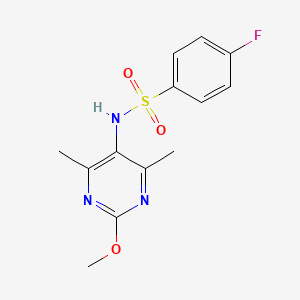

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S/c1-8-12(9(2)16-13(15-8)20-3)17-21(18,19)11-6-4-10(14)5-7-11/h4-7,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEIGONUGWJUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxy-4,6-dimethylpyrimidin-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Step 2: Sulfonamide Formation

The sulfonamide bond is formed by reacting the pyrimidine amine with 4-fluorobenzenesulfonyl chloride. This reaction typically occurs in the presence of a base (e.g., DIEA, NaOH) to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride. For example, in analogous sulfonamide syntheses, amines react with sulfonyl chlorides under reflux conditions in solvents like dichloromethane or ethanol .

Sulfonamide Formation Mechanism

The reaction between the pyrimidine amine and 4-fluorobenzenesulfonyl chloride proceeds via nucleophilic acyl substitution:

-

Base activation : The amine is deprotonated by a base (e.g., DIEA), forming a nucleophilic amide ion.

-

Nucleophilic attack : The amide ion attacks the electrophilic sulfur atom in the sulfonyl chloride.

-

Elimination : Chloride ion is released, forming the sulfonamide bond.

This mechanism is consistent with general sulfonamide synthesis protocols .

Structural Analysis

The compound’s structure incorporates a fluorobenzene sulfonamide moiety and a 2-methoxy-4,6-dimethylpyrimidine substituent. Key structural features include:

-

Sulfonamide group : Provides hydrogen bonding capacity through the SO₂NH moiety.

-

Fluorine substituent : Enhances lipophilicity and electronic effects.

-

Pyrimidine substitutions : Methoxy and dimethyl groups modulate hydrophobicity and steric interactions.

Hydrogen Bonding Interactions

As observed in related compounds (e.g., 11l in Source ), sulfonamide derivatives form hydrogen bonds with target proteins. For this compound, the sulfonamide group likely engages in hydrogen bonding with backbone NH groups (e.g., Thr54 in HIV-1 CA), while the pyrimidine substituents interact via hydrophobic and aromatic interactions .

Antiviral Activity

While the target compound is not explicitly studied in the provided sources, analogs with similar sulfonamide-pyrimidine structures show promise as antiviral agents. For instance, benzenesulfonamides targeting HIV-1 CA protein demonstrate activity through hydrophobic and hydrogen bonding interactions .

Table 2: Structural Features and Functional Groups

| Feature | Functional Group | Role |

|---|---|---|

| Pyrimidine moiety | Amino group | Reactivity in sulfonamide formation |

| Fluorobenzene | Fluorine substituent | Lipophilicity, electronic effects |

| Sulfonamide group | SO₂NH | Hydrogen bonding, protein interactions |

Scientific Research Applications

Anticancer Properties

Research has indicated that sulfonamide derivatives exhibit significant anticancer activity. 4-Fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has been studied for its potential to inhibit tumor growth in various cancer cell lines. Notably:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.

- Case Studies : In vitro studies have demonstrated that this compound can effectively reduce the viability of colon and breast cancer cells, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis Methodologies

The synthesis of this compound typically involves:

- Formation of the Sulfonamide Group : This can be achieved through the reaction of the corresponding amine with a sulfonyl chloride.

- Fluorination : The introduction of the fluorine atom can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide.

- Pyrimidine Modification : The pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors.

Targeted Therapies

Due to its unique structure, this compound is being explored for use in targeted cancer therapies. Its ability to selectively interact with tumor cells while sparing healthy tissues is a significant advantage in reducing side effects associated with conventional chemotherapeutics.

Combination Therapies

The compound may also be used in combination with other anticancer agents to enhance therapeutic efficacy. Research indicates that combining this sulfonamide with existing drugs could lead to synergistic effects, improving overall treatment outcomes for patients with resistant cancer types.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Benzene Rings

The target compound’s pyrimidine ring substituents (methoxy and dimethyl groups) enhance lipophilicity compared to bulkier or polar substituents. For example:

- Compounds (m, n, o): These amide derivatives contain dimethylphenoxy and hydroxy groups but lack sulfonamide functionality.

Functional Group Analysis

- Sulfonamide vs. Amide: The sulfonamide group in the target compound offers stronger acidity (pKa ~10) compared to amides (pKa ~15–20), enhancing hydrogen-bonding capacity with biological targets. compounds, being amides, may exhibit reduced binding affinity in environments requiring strong H-bond donors .

Data Table: Structural and Functional Comparison

*Calculated using average atomic masses.

†Approximate based on formula in .

‡Estimated from structural complexity in .

Research Findings and Implications

- Synthetic Methods : The use of toluenesulfonic acid in suggests that similar Brønsted acid catalysis could apply to the target compound’s synthesis, particularly in pyrimidine functionalization .

- Structural Analysis : Tools like SHELX and WinGX (–3) are critical for resolving crystal structures of such compounds, enabling precise determination of substituent orientations and intermolecular interactions .

- Biological Relevance : While compounds lack sulfonamide groups, their pyrimidine-hydroxyl motifs highlight the importance of heterocyclic cores in drug design, though the target compound’s fluorine and sulfonamide may offer superior pharmacokinetic profiles .

Biological Activity

4-Fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the available literature on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these compounds often fall within the sub-micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Reference Compound | Doxorubicin | 0.79 - 5.51 |

In a comparative study, the compound exhibited higher biological potency than standard chemotherapeutics like doxorubicin against certain cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Preliminary studies on this compound indicate it may possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

In vitro assays have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations comparable to established antibiotics .

Cytotoxic Mechanisms

The cytotoxic effects of this compound are thought to involve apoptosis induction in cancer cells. Flow cytometry analyses have revealed that treated cells exhibit increased markers of apoptosis, including Annexin V positivity and caspase activation. This suggests that the compound may trigger programmed cell death pathways in sensitive cell lines .

Antibacterial Mechanisms

The antibacterial mechanism likely involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By mimicking para-amino benzoic acid (PABA), the compound disrupts bacterial growth and proliferation .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against MCF-7 cells. The results indicated an IC50 value significantly lower than that of doxorubicin, highlighting its potential as a novel therapeutic agent for breast cancer treatment.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results showed promising inhibitory effects comparable to traditional antibiotics, suggesting its utility in treating bacterial infections resistant to standard therapies.

Q & A

Q. What are the recommended synthetic pathways for 4-fluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide, and how can its purity be validated?

The synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a substituted pyrimidine amine. For example:

React 4-fluorobenzenesulfonyl chloride with 5-amino-2-methoxy-4,6-dimethylpyrimidine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR (e.g., δ 2.3 ppm for pyrimidine methyl groups) and LC-MS .

Crystallization from ethanol/water mixtures followed by X-ray diffraction (SHELX refinement) can confirm stereochemical purity .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation in a solvent system (e.g., DMSO/water).

- Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL-2018/3 (full-matrix least-squares on ) .

- Key parameters: Bond lengths (e.g., S–N ~1.63 Å), torsion angles (e.g., pyrimidine-methoxy group ~5°), and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this sulfonamide?

- Enzyme inhibition : Test against dihydropteroate synthetase (DHPS) using a spectrophotometric assay (IC determination via NADPH consumption at 340 nm) .

- Cellular assays : Evaluate cytotoxicity in HEK-293 cells (MTT assay, 48-hour incubation) and antimicrobial activity against E. coli (MIC via broth microdilution) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the benzene ring’s para-position to enhance DHPS binding .

- Pyrimidine substitutions : Replace methoxy with ethoxy or amino groups to improve solubility. Validate via free energy perturbation (FEP) simulations and IC comparisons .

- Data analysis : Use multivariate regression to correlate logP values (calculated via ChemAxon) with antimicrobial potency .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Formulation : Prepare PEG-400/water (70:30) co-solvent systems or use β-cyclodextrin inclusion complexes.

- Salt formation : React with sodium bicarbonate to generate a sulfonate salt (confirm via FT-IR: SO asymmetric stretch ~1350 cm) .

- In vivo validation : Conduct bioavailability studies in Sprague-Dawley rats (oral gavage, LC-MS/MS plasma analysis) .

Q. How does this compound’s mechanism differ from classical sulfonamide antibiotics?

- Target profiling : Use thermal shift assays (TSA) to identify off-target binding (e.g., carbonic anhydrase IX).

- Metabolomics : Compare folate pathway intermediates in treated vs. untreated E. coli via LC-HRMS .

- Key finding : Unlike sulfamethoxazole, this compound may inhibit both DHPS and thymidylate synthase (TS), as suggested by docking scores (AutoDock Vina, ΔG < −9 kcal/mol) .

Q. What computational methods predict its interactions with biological targets?

- Molecular docking : Use AutoDock Vina with DHPS crystal structure (PDB: 1AJ0). Focus on sulfonamide’s SO group hydrogen-bonding with Arg 63 .

- MD simulations : Run 100-ns trajectories (AMBER20) to assess binding stability (RMSD < 2.0 Å).

- ADMET prediction : SwissADME for BBB permeability (low) and CYP2C9 inhibition (high) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.